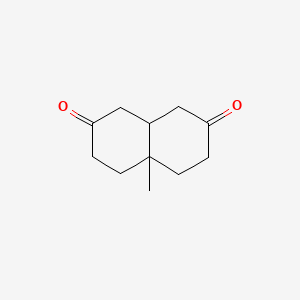
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- is a chemical compound with the molecular formula C₁₁H₁₆O It is a derivative of naphthalene, characterized by the presence of a hexahydro structure and a methyl group at the 4a position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-pressure hydrogenation equipment and advanced catalysts to facilitate the reaction. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methyl group at the 4a position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of more saturated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3,4,4a,5,6,7,8-Octahydronaphthalen-2-one
- 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- 4a,8,8-Trimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Uniqueness
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- is unique due to its specific hexahydro structure and the presence of a methyl group at the 4a position. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
13899-23-5 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
4a-methyl-3,4,5,6,8,8a-hexahydro-1H-naphthalene-2,7-dione |
InChI |
InChI=1S/C11H16O2/c1-11-4-2-9(12)6-8(11)7-10(13)3-5-11/h8H,2-7H2,1H3 |
InChIキー |
BYAJWGMJDDKYIF-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(=O)CC1CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
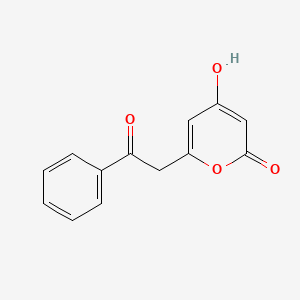
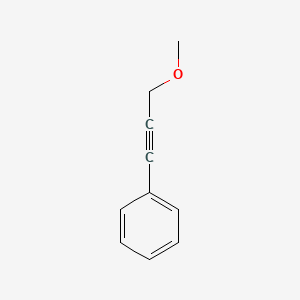
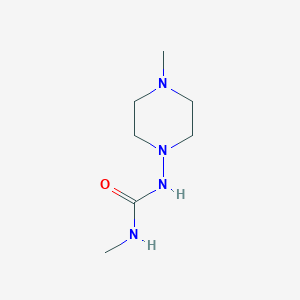

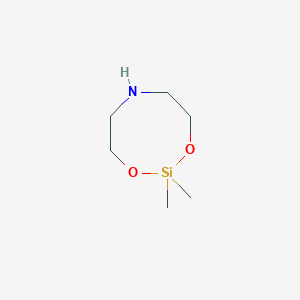
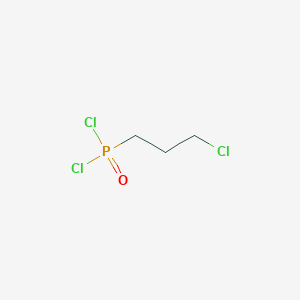
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
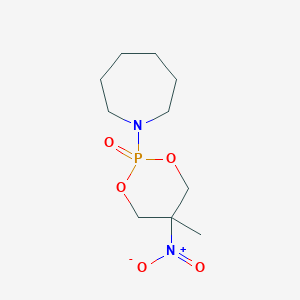
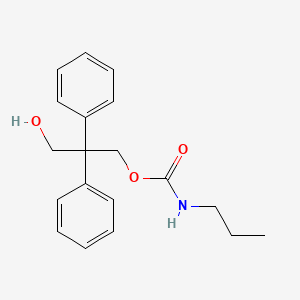

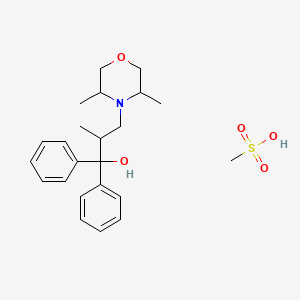
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
